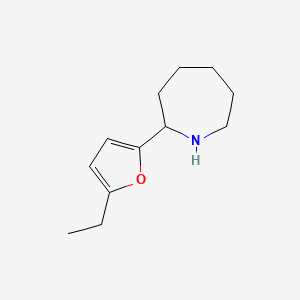

2-(5-Ethylfuran-2-yl)azepane

Overview

Description

2-(5-Ethylfuran-2-yl)azepane is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications in various fields of research and industry .

Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N -aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis

The molecular formula of 2-(5-Ethylfuran-2-yl)azepane is C12H19NO. Its molecular weight is 193.29 g/mol .Chemical Reactions Analysis

The Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Physical And Chemical Properties Analysis

The molecular weight of 2-(5-Ethylfuran-2-yl)azepane is 193.29 g/mol. It is stored at room temperature and is in liquid form .Scientific Research Applications

Stereoselective Synthesis

The stereoselective synthesis of azepane derivatives, including 2-(5-ethylfuran-2-yl)azepane analogs, demonstrates the chemical versatility of azepanes. For instance, the reaction of 2-azanorbornan-3-yl methanols under specific conditions led to chiral-bridged azepanes with high stereocontrol, highlighting the potential for generating diverse azepane-based molecular architectures for research and drug development (Wojaczyńska et al., 2012).

Pharmacological Significance

Azepane-based motifs, including 2-(5-ethylfuran-2-yl)azepane, are highlighted for their pharmacological significance, with over 20 FDA-approved drugs featuring azepane structures for various therapeutic applications. These compounds have been studied for anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial activities, among others, underscoring their importance in medicinal chemistry and drug discovery (Zha et al., 2019).

Molecular Docking and SAR

The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds, including those related to 2-(5-ethylfuran-2-yl)azepane, provide insights into their potential bioactive properties. These studies help in understanding the interaction of azepane derivatives with biological targets, facilitating the discovery of novel therapeutic agents (Zha et al., 2019).

Chemical Transformations

The chemical versatility of azepanes is further demonstrated through various transformations, such as the synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes from aziridine precursors. These transformations highlight the potential for creating a wide range of chemically diverse molecules for further pharmacological evaluation (Dolfen et al., 2014).

Material Science Applications

In material science, azepane derivatives, such as those related to 2-(5-ethylfuran-2-yl)azepane, have been explored for their potential in creating new classes of materials. For instance, the ring-opening polymerization of azepane-based monomers has led to the development of functional aliphatic polyamides, indicating the utility of azepane structures beyond pharmaceutical applications (Tarkin-Tas & Mathias, 2010).

Safety And Hazards

properties

IUPAC Name |

2-(5-ethylfuran-2-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-10-7-8-12(14-10)11-6-4-3-5-9-13-11/h7-8,11,13H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBILJSJRGXSZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Ethylfuran-2-yl)azepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)

![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)

![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)

![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)

![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)

![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)

![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)